molecular formula C22H17N7OS B2806342 (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 585551-27-5

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2806342
CAS No.: 585551-27-5
M. Wt: 427.49
InChI Key: IVTWGJBKSVQXJI-RPPGKUMJSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core that integrates pyrrole and quinoxaline moieties. The (E)-configuration of the imine bond (pyridin-4-ylmethylene group) and the substitution of a thiophen-2-ylmethyl carboxamide side chain distinguish its structural framework .

Properties

IUPAC Name

2-amino-1-[(E)-pyridin-4-ylmethylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7OS/c23-20-18(22(30)25-13-15-4-3-11-31-15)19-21(28-17-6-2-1-5-16(17)27-19)29(20)26-12-14-7-9-24-10-8-14/h1-12H,13,23H2,(H,25,30)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWGJBKSVQXJI-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Structural Overview

This compound features a pyrroloquinoxaline core, which is known for its diverse pharmacological properties. The presence of functional groups such as pyridine and thiophene may enhance its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced inhibition of cancer cell proliferation. The compound's ability to inhibit specific kinases involved in cell cycle regulation has been demonstrated, suggesting its potential as an anticancer agent.

Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line
Compound AHaspin0.5U-2 OS
Compound BCDK90.8HeLa
(E)-2-amino...DYRK1A0.6MCF7

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Quinoxaline derivatives are known to possess antibacterial and antifungal properties. In vitro assays have shown promising results against various pathogens, indicating that the incorporation of thiophene and pyridine moieties may enhance these effects.

Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of related compounds, those with similar structural frameworks demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of electron-withdrawing groups in enhancing activity.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA replication and repair pathways. By targeting these enzymes, the compound can potentially induce apoptosis in cancer cells while also disrupting microbial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at various positions on the pyrroloquinoxaline scaffold have been systematically studied to ascertain their effects on potency and selectivity.

Key Findings:

  • Pyridine Substitution: Enhances binding affinity to target enzymes.
  • Thiophene Group: Contributes to improved solubility and bioavailability.
  • Amino Group Positioning: Critical for maintaining biological activity through hydrogen bonding interactions with target proteins.

Scientific Research Applications

Biological Activities

  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which play a pivotal role in cell signaling pathways related to cancer progression. Kinase inhibitors are essential in targeted cancer therapies, offering a mechanism to disrupt aberrant signaling in tumor cells .
  • Adenosine A3 Receptor Modulation : The compound exhibits high affinity for adenosine A3 receptors, which are involved in various physiological processes such as cardiac function and neuroprotection. Modulating these receptors can lead to significant therapeutic implications in treating conditions like heart diseases and neurodegenerative disorders .
  • Antimicrobial and Cytotoxic Properties : Similar quinoxaline-based structures have demonstrated antimicrobial and cytotoxic activities against various pathogens and cancer cell lines. The potential for this compound to serve as an antimicrobial agent is supported by its structural analogs that have shown efficacy against bacterial infections .

Case Studies

Recent studies have provided insights into the effectiveness of similar compounds in clinical settings:

  • Cancer Research : A study highlighted the efficacy of pyrroloquinoxaline derivatives in inhibiting tumor growth in vitro and in vivo. These derivatives were shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Cardiovascular Applications : Research on adenosine receptor modulators has demonstrated their potential in managing heart rate and vascular tone, suggesting that the compound could be beneficial in treating cardiovascular diseases by enhancing vasodilation and reducing myocardial oxygen consumption .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionInhibits specific kinases involved in cancer signaling pathways ,
Adenosine ModulationHigh affinity for adenosine A3 receptors affecting cardiovascular functions ,
Antimicrobial EffectsPotential activity against bacterial pathogens
CytotoxicityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural Comparison

Compound Name (IUPAC) Key Substituents Molecular Formula Molecular Weight (g/mol) CAS RN
Target Compound Pyridin-4-ylmethylene (imine), Thiophen-2-ylmethyl (amide) C₂₃H₁₈N₈OS ~462.51* Not provided
3-Ethoxy-4-hydroxybenzylidene (imine), Cyclohexenylethyl (amide) C₂₉H₃₁N₇O₃ 525.60 714945-00-3
Thiophen-2-ylmethylene (imine), Phenethyl (amide) C₂₅H₂₁N₇OS 475.55 839702-44-2
3-Hydroxybenzylidene (imine), 2-Methoxyethyl (amide) C₂₁H₂₀N₆O₃ 404.43 836630-67-2

Note: Molecular weight for the target compound is estimated based on structural similarity to .

Key Differences and Implications

Imine Substituents :

  • The target compound ’s pyridin-4-ylmethylene group introduces a basic nitrogen atom, enhancing solubility in polar solvents compared to ’s ethoxy-hydroxyphenyl group (lipophilic) and ’s hydroxybenzylidene (moderately polar) .
  • ’s thiophen-2-ylmethylene substituent shares sulfur-mediated electronic effects with the target compound but lacks pyridine’s hydrogen-bonding capability .

However, the shorter methyl linker in the target compound may reduce conformational flexibility compared to ’s cyclohexenylethyl chain . ’s 2-methoxyethyl side chain offers high hydrophilicity, favoring aqueous solubility over membrane permeability .

Bioactivity Hypotheses :

  • The pyridin-4-ylmethylene group in the target compound could improve binding to ATP pockets in kinases (e.g., JAK2 or EGFR) due to its resemblance to nicotinamide .
  • ’s cyclohexenylethyl group may enhance lipid bilayer penetration, suggesting utility in central nervous system targets .

Q & A

Q. What are the recommended synthetic routes for (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Pyrroloquinoxaline Core Formation : Cyclocondensation of substituted quinoxaline precursors with pyrrole derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .

Schiff Base Formation : Reaction of the amino group at position 2 of the pyrroloquinoxaline core with pyridine-4-carbaldehyde under mild acidic conditions (e.g., glacial acetic acid) to form the (E)-configured imine .

Thiophene Substituent Introduction : Coupling the intermediate with thiophen-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
Key Optimization : Use of sodium borohydride or catalytic hydrogenation to stabilize intermediates and improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyridine, thiophene, and pyrroloquinoxaline moieties. Pay attention to the imine proton (~8.5–9.0 ppm) and thiophene protons (~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~480–500 g/mol) and detect impurities .
  • HPLC-PDA : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock), ethanol, and aqueous buffers (pH 7.4). The pyridine and thiophene groups enhance solubility in polar aprotic solvents .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions. Monitor via HPLC to identify degradation products (e.g., imine hydrolysis or thiophene oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate assays (e.g., kinase inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific responses .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to divergent results .
  • Structural Confirmation : Re-examine stereochemistry (e.g., E/Z isomerism) via X-ray crystallography or NOESY NMR, as configuration impacts binding affinity .

Q. What computational strategies predict binding modes and selectivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or GPCRs. Focus on the pyridine-thiophene pharmacophore .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during imine formation to control stereochemistry .
  • Continuous Flow Reactors : Optimize residence time and temperature to minimize racemization during multi-step reactions .
  • Purification : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification to isolate enantiomers .

Q. How do substituents (pyridine, thiophene) influence electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict nucleophilic/electrophilic sites. Pyridine acts as an electron-withdrawing group, polarizing the quinoxaline core .
  • Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals redox activity (e.g., thiophene oxidation at ~1.2 V vs. Ag/AgCl) .
  • Reactivity Screening : Test susceptibility to nucleophilic attack (e.g., with NaBH4_4) or electrophilic substitution (e.g., nitration) to map reactive sites .

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